N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole moiety, which is known for its diverse biological activities, and a tetrahydropyrimidine ring, which is often found in various pharmacologically active compounds . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves several steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, or metal-free reactions involving azidobenzaldehydes and amines.
Construction of the Tetrahydropyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as urea or thiourea derivatives and β-dicarbonyl compounds under acidic or basic conditions.
Coupling of the Indazole and Tetrahydropyrimidine Rings: The final step involves coupling the indazole moiety with the tetrahydropyrimidine ring through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety is known to inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound may also interact with other signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
N-[(1H-indazol-5-yl)methyl]-6-methyl-2-oxo-4-(4-propoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:
Indazole Derivatives: These compounds share the indazole moiety and exhibit similar biological activities, including anti-inflammatory and anticancer properties.
Tetrahydropyrimidine Derivatives: These compounds share the tetrahydropyrimidine ring and are known for their pharmacological activities, such as antiviral and antitumor effects.
The uniqueness of this compound lies in its combined structural features, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C23H25N5O3 |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1H-indazol-5-ylmethyl)-6-methyl-2-oxo-4-(4-propoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H25N5O3/c1-3-10-31-18-7-5-16(6-8-18)21-20(14(2)26-23(30)27-21)22(29)24-12-15-4-9-19-17(11-15)13-25-28-19/h4-9,11,13,21H,3,10,12H2,1-2H3,(H,24,29)(H,25,28)(H2,26,27,30) |
InChI Key |
SJKNGIVWPUNYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NCC3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
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